molecular formula C13H14N2O2 B035288 Batoprazine CAS No. 105685-11-8

Batoprazine

Cat. No. B035288
CAS RN: 105685-11-8
M. Wt: 230.26 g/mol
InChI Key: MTYYDFXUUJQQRS-UHFFFAOYSA-N
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Description

Batoprazine is a drug of the phenylpiperazine class . It has been described as a serenic or anti-aggressive agent . It is also known as 8-piperazin-1-ylchromen-2-one .


Molecular Structure Analysis

Batoprazine has a molecular formula of C13H14N2O2 . Its InChI Key is MTYYDFXUUJQQRS-UHFFFAOYSA-N . The canonical SMILES representation is C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3 .


Physical And Chemical Properties Analysis

Batoprazine has a molecular weight of 230.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 41.6 Ų .

Scientific Research Applications

  • Allergy and Immunology Research : The basophil activation test (BAT) is a significant tool in allergy and immunology research. It helps in exploring mechanisms of allergy and tolerance at the basophil level (Hemmings et al., 2018).

  • Environmental Impact : Atrazine exposure has been linked to various environmental impacts. For example, it induces hermaphroditism in African clawed frogs, potentially impairing sexual development and contributing to amphibian declines (Hayes et al., 2002). In aquatic systems, it is known to reduce egg production in Japanese medaka (Papoulias et al., 2014), and also affects the development time, body size, and longevity in Drosophila melanogaster (Marcus & Fiumera, 2016).

  • Human Health Implications : Atrazine's interaction with human serum albumin (HSA) causes changes in the protein's conformation, which could impact its toxicity in humans (Zhu et al., 2018). It also induces apoptosis in human neuroblastoma cells, suggesting potential implications in neurodegenerative disorders (Abarikwu & Farombi, 2015).

  • Environmental Remediation : Research into bioremediation techniques for atrazine suggests that it can be an economical and eco-friendly method to clean up contamination in soil and water using atrazine-degrading bacteria, fungi, and plants (Fan & Song, 2014).

  • Agricultural Applications : Atrazine is widely used for controlling weeds in crops like corn, sorghum, and sugarcane, but it's also found in many surface and ground waters in North America, highlighting the need for effective environmental management strategies (Solomon et al., 1996).

Mechanism of Action

Batoprazine acts as a 5-HT1A and 5-HT1B receptor agonist . These receptors are part of the serotonin system, which plays a key role in mood regulation and could explain Batoprazine’s potential anti-aggressive effects .

properties

IUPAC Name

8-piperazin-1-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYDFXUUJQQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147254
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batoprazine

CAS RN

105685-11-8
Record name 8-(1-Piperazinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(coumarin-8-yl)-piperazine was prepared by reacting 8-aminocoumarin with an excess of bis(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate and then of potassium iodide, the reaction being carried out under reflux in chlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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